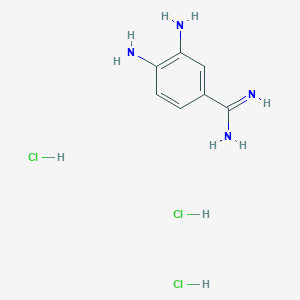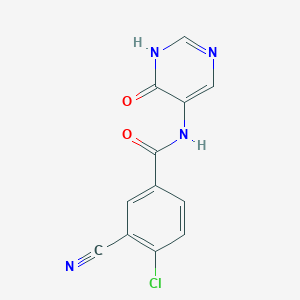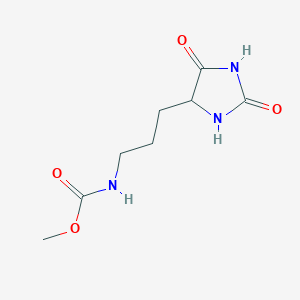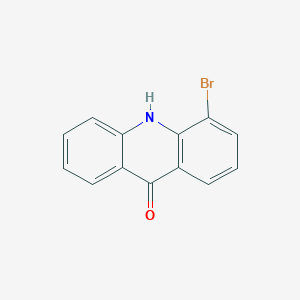
9(10H)-Acridinone, 4-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromoacridin-9(10H)-one is a chemical compound belonging to the acridine family Acridines are heterocyclic organic compounds containing a nitrogen atom within a tricyclic ring structure The presence of a bromine atom at the 4-position and a carbonyl group at the 9-position makes 4-Bromoacridin-9(10H)-one a unique derivative of acridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromoacridin-9(10H)-one typically involves the bromination of acridin-9(10H)-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions. The reaction proceeds as follows:
- Dissolve acridin-9(10H)-one in an appropriate solvent.
- Add the brominating agent (e.g., bromine or NBS) to the solution.
- Heat the reaction mixture under reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
Industrial production of 4-Bromoacridin-9(10H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Bromoacridin-9(10H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carbonyl group at the 9-position can be reduced to a hydroxyl group or oxidized to a carboxyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in polar solvents (e.g., ethanol or dimethyl sulfoxide) under mild heating.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 4-substituted acridin-9(10H)-one derivatives.
Oxidation: Formation of 9-carboxyacridine derivatives.
Reduction: Formation of 9-hydroxyacridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as an intercalating agent in DNA studies, which can help in understanding DNA-protein interactions.
Medicine: Explored for its potential anticancer and antimicrobial properties. Acridine derivatives have shown promise in inhibiting the growth of cancer cells and bacteria.
Industry: Utilized in the development of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-Bromoacridin-9(10H)-one in biological systems often involves intercalation into DNA. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. The bromine atom at the 4-position enhances the compound’s ability to interact with DNA, making it a potent agent in anticancer and antimicrobial research.
Comparison with Similar Compounds
4-Bromoacridin-9(10H)-one can be compared with other acridine derivatives such as:
9-Carboxyacridine: Contains a carboxyl group at the 9-position, making it more polar and potentially more soluble in water.
9-Methylacridine: Contains a methyl group at the 9-position, which may affect its reactivity and biological activity.
9-Aminoacridine: Contains an amino group at the 9-position, known for its use as an antiseptic and disinfectant.
The uniqueness of 4-Bromoacridin-9(10H)-one lies in the presence of the bromine atom, which can significantly alter its chemical reactivity and biological interactions compared to other acridine derivatives.
Properties
CAS No. |
91692-50-1 |
|---|---|
Molecular Formula |
C13H8BrNO |
Molecular Weight |
274.11 g/mol |
IUPAC Name |
4-bromo-10H-acridin-9-one |
InChI |
InChI=1S/C13H8BrNO/c14-10-6-3-5-9-12(10)15-11-7-2-1-4-8(11)13(9)16/h1-7H,(H,15,16) |
InChI Key |
YXEHRKNYAONOLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12932728.png)
![tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B12932736.png)
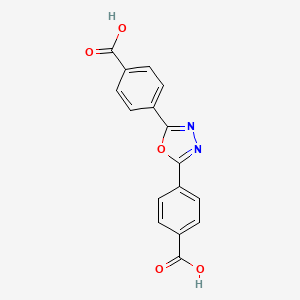
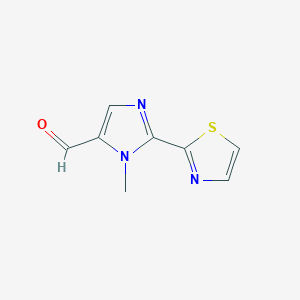
![9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine](/img/structure/B12932748.png)
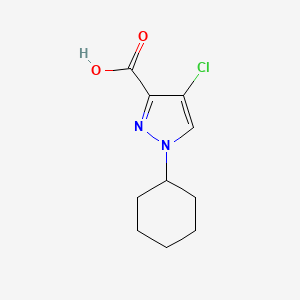
![(2R,3R,4S,5R)-2-(6-((2-(Benzo[d]thiazol-2-ylamino)ethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12932753.png)
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethyl benzyl carbonate](/img/structure/B12932756.png)

